molecular formula C7H10N2O2 B122588 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) CAS No. 153580-06-4

7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)

Cat. No. B122588
M. Wt: 154.17 g/mol
InChI Key: SGFDMTISHKFYJH-IYSWYEEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI), commonly known as trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.

Biochemical And Physiological Effects

Studies have shown that trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one exhibits a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one is its potential as a lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in drug development. Finally, its potential as an antioxidant and anti-inflammatory agent may also be explored further in the future.

Synthesis Methods

The synthesis of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one involves the reaction of 1,4-dioxane with 2,3-dichloropyridine in the presence of sodium hydride. The resulting product is then treated with sodium methoxide to obtain the final compound.

Scientific Research Applications

Trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

153580-06-4

Product Name

7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one

InChI

InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7-/m1/s1

InChI Key

SGFDMTISHKFYJH-IYSWYEEDSA-N

Isomeric SMILES

C[C@@H]1CN=N[C@]12CCOC2=O

SMILES

CC1CN=NC12CCOC2=O

Canonical SMILES

CC1CN=NC12CCOC2=O

synonyms

7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.